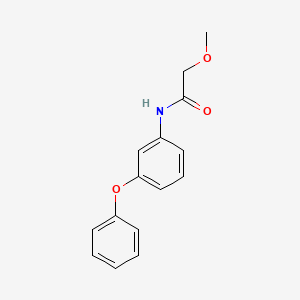

2-methoxy-N-(3-phenoxyphenyl)acetamide

Description

Contextualization within N-substituted Acetamide (B32628) Derivatives Research

N-substituted acetamide derivatives represent a versatile and highly significant scaffold in medicinal chemistry. archivepp.comresearchgate.net This core structure is found in numerous compounds developed for a wide range of therapeutic applications. Research has demonstrated that molecules incorporating the N-substituted acetamide framework exhibit a variety of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anti-cancer, and antimicrobial properties. researchgate.net

A prominent area of recent research involves the development of N-substituted acetamide derivatives as potent and selective antagonists for the P2Y14 receptor (P2Y14R). nih.govacs.org This receptor is implicated in various inflammatory diseases, and its antagonists are being explored for therapeutic potential in conditions such as acute gouty arthritis. nih.govacs.org In these studies, the acetamide linkage serves as a key structural element connecting different pharmacophoric groups, enabling the optimization of binding affinity and pharmacokinetic profiles. For instance, studies on related phenoxy acetamide derivatives have yielded compounds with high potency and selectivity for their biological targets.

The acetamide group's utility is also recognized in its ability to act as a flexible linker, allowing for the strategic positioning of functional groups to interact with specific binding pockets in target proteins. nih.gov The hydrogen bonding capabilities of the amide group are often crucial for ligand-receptor interactions. Researchers have systematically modified the substituents on both the nitrogen and the acetyl group to explore structure-activity relationships (SAR) and optimize drug-like properties. nih.gov This extensive body of research provides a solid foundation for postulating the potential biological relevance of 2-methoxy-N-(3-phenoxyphenyl)acetamide.

Below is a table summarizing the biological activities investigated for various N-substituted acetamide derivatives, illustrating the broad therapeutic potential of this class of compounds.

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor Antagonist | Acute Gouty Arthritis nih.gov |

| Pyrazolopyrimidine N-acetamides | Translocator protein (TSPO) Ligands | Medical Imaging, Diagnostics nih.gov |

| Phenoxy Acetamide Derivatives | Analgesic, Anti-inflammatory | Pain and Inflammation researchgate.net |

| Quinazoline-containing Acetamides | Anti-cancer | Oncology researchgate.net |

| 2-(phenoxymethyl)phenyl-2-methoxyiminoacetamides | Fungicidal | Agriculture, Crop Protection researchgate.net |

Significance of the 3-Phenoxyphenyl and 2-Methoxy Moieties in Molecular Design and Function

The specific substituents on the N-substituted acetamide core are critical determinants of a molecule's biological activity and physicochemical properties. In this compound, the 3-phenoxyphenyl and 2-methoxy groups are particularly significant.

The 2-methoxy moiety (an OCH3 group at the ortho-position) plays a multifaceted role in molecular design. nih.govyoutube.com Methoxy (B1213986) groups are prevalent in natural products and synthetic drugs, where they can profoundly influence a compound's properties. nih.gov The key contributions of a methoxy group are summarized in the table below.

| Property Influenced | Significance in Molecular Design |

| Binding Affinity | The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions. Its presence can fill small lipophilic pockets within a receptor site. tandfonline.com |

| Physicochemical Properties | It can modulate lipophilicity. An aromatic methoxy group has a minimal effect on LogD, helping to optimize potency without significantly increasing lipophilicity, which is beneficial for maintaining good ADME properties. tandfonline.com |

| Conformation | The position of the methoxy group, particularly at the ortho position, can restrict the rotation of the adjacent bond (the acetyl group in this case), locking the molecule into a specific, potentially more active, conformation. researchgate.net |

| Metabolic Stability | Methoxy groups can be sites of metabolism (O-demethylation). However, their presence can also block metabolism at an adjacent site through steric hindrance. tandfonline.com |

The ortho-positioning of the methoxy group is particularly noteworthy as it can enforce a specific torsional angle, which may pre-organize the molecule for binding to its biological target, potentially increasing potency and selectivity. researchgate.net The combination of the bulky, flexible 3-phenoxyphenyl group with the conformation-directing 2-methoxy group makes this compound a structurally distinct entity worthy of investigation.

Overview of Research Trajectories for the Compound and Related Scaffolds

Given the absence of specific studies on this compound, research trajectories can be extrapolated from the known activities of its constituent scaffolds. The structural features suggest several promising avenues for future investigation.

One primary research trajectory would be its evaluation as an anti-inflammatory agent , targeting pathways where N-substituted acetamides and phenoxyphenyl-containing molecules have shown promise. nih.govacs.org This would involve screening the compound against a panel of inflammatory targets, such as the aforementioned P2Y14 receptor or cyclooxygenase (COX) enzymes. nih.gov

Furthermore, the presence of the phenoxyphenyl group, found in molecules with central nervous system (CNS) activity , suggests a potential for neurological applications. nih.gov Research could focus on its ability to modulate neurotransmitter reuptake or interact with receptors in the brain. This would require initial studies to determine its ability to cross the blood-brain barrier.

Finally, a fundamental research trajectory would involve the synthesis and characterization of the compound and a library of related analogues. researchgate.netresearchgate.net By systematically modifying the substitution patterns on both aromatic rings and altering the linker, a comprehensive structure-activity relationship (SAR) study could be conducted. This would elucidate the specific roles of the 2-methoxy and 3-phenoxyphenyl groups and guide the design of more potent and selective molecules for a chosen biological target. This foundational chemical research is a necessary precursor to any advanced biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.289 |

IUPAC Name |

2-methoxy-N-(3-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C15H15NO3/c1-18-11-15(17)16-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

MPISELNLAAEBLE-UHFFFAOYSA-N |

SMILES |

COCC(=O)NC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For 2-methoxy-N-(3-phenoxyphenyl)acetamide, two primary strategic disconnections are considered:

C-N Bond Disconnection: The most logical disconnection is at the amide bond. This simplifies the molecule into two key precursors: 3-phenoxyaniline (B129670) and a 2-methoxyacetic acid derivative. This is a common strategy as amide bond formation is a reliable and well-established transformation in organic synthesis.

C-O Bond Disconnection: The second key disconnection is at the diaryl ether linkage within the 3-phenoxyaniline fragment. This leads to simpler building blocks such as a 3-aminophenol (B1664112) derivative and a substituted phenyl ring, which can be coupled through reactions like the Ullmann condensation.

These disconnections suggest a convergent synthesis approach, where the two main fragments (the aniline (B41778) and the acetic acid moieties) are prepared separately and then combined in a final step.

Key Synthetic Routes and Reaction Pathways for this compound and its Analogues

Several reaction pathways can be employed to synthesize the target molecule, leveraging fundamental organic reactions.

The formation of the amide bond is central to the synthesis of this compound. This transformation typically involves the reaction of the amine (3-phenoxyaniline) with an activated carboxylic acid derivative (2-methoxyacetic acid). Classical methods often involve the use of transition metal catalysts for cross-coupling reactions between amides and aryl halides. arabjchem.org

Common strategies include:

Reaction with an Acyl Chloride: 2-methoxyacetyl chloride can be reacted with 3-phenoxyaniline, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a highly efficient method. A similar approach is used to synthesize related structures, such as 2-chloro-N-(3-hydroxyphenyl)acetamide from m-aminophenol and chloroacetyl chloride. neliti.com

Peptide Coupling Reagents: Direct coupling of 2-methoxyacetic acid with 3-phenoxyaniline can be achieved using various coupling agents that activate the carboxylic acid. Amide formation is a cornerstone in pharmaceutical synthesis, constituting a significant percentage of all reactions. archivepp.com

Metal-Free Amination: Modern approaches aim to avoid transition metals to align with green chemistry principles. One such method involves the amination of aryltriazenes with acetonitrile (B52724) under mild, metal-free conditions to produce N-arylacetamides. arabjchem.org

Table 1: Common Amide Coupling Reagents

| Coupling Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC, EDC | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Forms an active ester intermediate that readily reacts with the amine. |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an activated ester, often with minimal side reactions. |

| Acid Halides | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride. |

Nucleophilic substitution reactions are crucial for constructing the diaryl ether backbone and for introducing the methoxyacetyl side chain.

Two primary pathways utilize this reaction type:

Williamson Ether Synthesis Approach: This route involves the reaction of a phenoxide with a haloacetamide. For instance, 3-phenoxyphenol (B1222215) could be deprotonated with a base like potassium carbonate to form a phenoxide, which then acts as a nucleophile to displace the chlorine atom from N-substituted 2-chloroacetamide. This method has been successfully used to prepare analogues where a phenoxide is reacted with N-(4-methoxyphenyl)-2-chloroacetamide or 2-chloro-N-(4-nitrophenyl)acetamide. nih.govresearchgate.netmdpi.com This reaction follows an SN2 mechanism.

Nucleophilic Aromatic Substitution (SNAr): The diaryl ether linkage of the 3-phenoxyaniline precursor is often synthesized via an Ullmann condensation. This involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst. In a related context, nucleophilic aromatic substitution has been described for replacing a methoxy (B1213986) group on a naphthalene (B1677914) ring with various nucleophiles, including amides. elsevierpure.com

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to the synthesis.

Amide Formation as Condensation: The amide coupling reaction is a form of condensation, where a molecule of water is eliminated when coupling the carboxylic acid and the amine directly.

Ullmann Condensation: As mentioned previously, this is a key reaction for forming the diaryl ether bond. It is a cross-coupling reaction that proceeds via a copper-catalyzed condensation mechanism.

Claisen-Schmidt Condensation: While not directly used for the title compound, this reaction is employed in the synthesis of complex analogues. For example, it is used to prepare chalcone (B49325) intermediates by reacting an aldehyde with a ketone under basic conditions, which can then be further modified. nih.gov

While this compound itself is achiral, the principles of stereoselective synthesis are vital for creating chiral analogues, which may have different biological activities. Dynamic Kinetic Resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. wikipedia.org

DKR combines two processes:

Kinetic Resolution: An enzyme (often a lipase (B570770) like Candida antarctica lipase B, CALB) or a chiral catalyst selectively reacts with one enantiomer of a racemic mixture faster than the other. wikipedia.orgprinceton.edu

In Situ Racemization: A catalyst (often a transition metal complex, such as ruthenium) simultaneously interconverts the fast-reacting and slow-reacting enantiomers. youtube.com

For a DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu This ensures the substrate pool does not become depleted of the reactive enantiomer. princeton.eduprinceton.edu This methodology could be applied to the synthesis of chiral derivatives, for instance, by using a lipase to selectively acylate a racemic alcohol precursor, while a ruthenium catalyst racemizes the remaining alcohol. youtube.com This approach has been used in the stereoselective synthesis of complex molecules like piperidines through cyclocondensation reactions involving DKR. nih.gov

Table 2: Key Components of a Dynamic Kinetic Resolution System

| Component | Function | Example |

|---|---|---|

| Racemic Substrate | The starting material containing a 50:50 mixture of two enantiomers. | A racemic secondary alcohol or amine. |

| Resolution Catalyst | Selectively reacts with one enantiomer. | Enzyme (e.g., Lipase) for acylation or hydrolysis. wikipedia.org |

| Racemization Catalyst | Interconverts the two enantiomers. | Ruthenium or Palladium complexes. wikipedia.orgprinceton.edu |

| Acyl Donor/Acceptor | Reagent for the resolution step. | Isopropenyl acetate (B1210297) (for acylation). wikipedia.org |

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents like Cyrene. archivepp.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. This includes developing metal-free catalytic systems to avoid toxic heavy metals. arabjchem.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or ultrasound, which can significantly reduce reaction times and energy usage compared to conventional heating. archivepp.com

Mechanochemistry: Performing reactions in the solid state by grinding or milling (mechanochemistry) can eliminate the need for solvents altogether, leading to a highly efficient and clean synthesis. researchgate.net This method is robust, atom-economical, and energy-efficient. researchgate.net

Table 3: Green Chemistry Approaches in Amide Synthesis

| Principle | Application | Benefit |

|---|---|---|

| Safer Solvents | Using water or bio-solvents like Cyrene. archivepp.com | Reduced toxicity and environmental pollution. |

| Catalysis | Employing metal-free catalysts. arabjchem.org | Avoids heavy metal contamination and simplifies purification. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. archivepp.com | Faster reactions, lower energy consumption. |

| Waste Prevention | Using solvent-free mechanochemical methods. researchgate.net | Eliminates solvent waste, improves atom economy. |

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is paramount for optimizing reaction conditions, predicting outcomes for related substrates, and designing novel molecular entities. This section explores the plausible reaction pathways for the derivatization of this compound and related systems.

Plausible Reaction Mechanisms for Acetamide (B32628) Derivatization

The derivatization of the acetamide moiety in this compound can proceed through several pathways, largely dependent on the reagents and conditions employed. The nitrogen atom of the amide is a key site for reactivity, although its nucleophilicity is attenuated by the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com

One common derivatization involves the acylation of the amide nitrogen. While direct acylation of amides is challenging, it can be achieved under specific conditions. For instance, the use of a strong base to deprotonate the amide, followed by reaction with an acylating agent, can lead to the formation of N-acyl-N-arylacetamides. Mechanistically, this would involve the formation of an amidate anion, a more potent nucleophile than the neutral amide, which then attacks the electrophilic acylating agent.

Another plausible transformation involves modifications at the α-carbon of the acetamide group. For example, in the presence of a suitable base, the α-protons can be abstracted to form an enolate, which can then participate in various electrophilic substitution reactions.

Furthermore, the acetamido group (-NHCOCH₃) as a whole acts as an ortho-, para-directing group in electrophilic aromatic substitution reactions on the phenyl ring to which it is attached. stackexchange.com Although the nitrogen's lone pair is delocalized into the carbonyl, it can still donate electron density to the aromatic ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. stackexchange.com The activating ability is, however, less than that of a simple amino group. stackexchange.com

Vilsmeier-Haack Formylation Pathways in Related Systems

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). cambridge.orgorganic-chemistry.orgwikipedia.org The active electrophile in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent. cambridge.orgwikipedia.orgwikipedia.org

For a substrate like this compound, the regioselectivity of the Vilsmeier-Haack formylation is a critical consideration. The molecule possesses two aromatic rings with different electronic properties.

Ring A (the 3-phenoxyphenyl ring): This ring is substituted with an acetamido group and a phenoxy group. The acetamido group is an ortho-, para-director. stackexchange.com The phenoxy group is also an activating, ortho-, para-directing group. The combined effect of these two groups would strongly activate the positions ortho and para to the acetamido group and the phenoxy group.

Ring B (the methoxy-substituted ring): This ring contains a methoxy group, which is a strongly activating, ortho-, para-directing group. organicchemistrytutor.com

The Vilsmeier reagent is a relatively weak electrophile and preferentially attacks the most electron-rich aromatic ring. scirp.org In this compound, the directing effects of the substituents on both rings must be considered. The methoxy group on one ring and the phenoxy and acetamido groups on the other are all activating. stackexchange.comorganicchemistrytutor.com The outcome of the reaction would depend on the relative activating strengths of these substituents. It is plausible that formylation could occur on either ring, or a mixture of products could be obtained.

The general mechanism proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring to form a sigma complex. wikipedia.org Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. wikipedia.org This intermediate is then hydrolyzed during aqueous workup to afford the corresponding aldehyde. cambridge.orgwikipedia.org

Synthesis of Radiolabeled Analogues for Advanced Probe Development

The development of radiolabeled compounds for use as probes in Positron Emission Tomography (PET) is a crucial area of research in neuroscience and oncology. openmedscience.comnih.govnih.gov PET allows for the non-invasive in vivo visualization and quantification of biological processes. nih.govnih.gov Carbon-11 (¹¹C) is a commonly used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that its incorporation into a molecule does not alter its biological activity. openmedscience.comnih.govnih.govscholaris.ca

The synthesis of ¹¹C-labeled analogues of this compound can be approached in several ways, primarily by introducing the ¹¹C isotope into the methoxy group or the acetamide moiety.

One common strategy for introducing a ¹¹C-methyl group is through the reaction of a desmethyl precursor with a ¹¹C-methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. scholaris.canih.gov In the case of this compound, the precursor would be the corresponding hydroxyphenyl derivative. The reaction involves the O-methylation of the phenolic hydroxyl group with the ¹¹C-methylating agent, typically in the presence of a base.

Another approach involves the incorporation of ¹¹C into the carbonyl group of the acetamide via [¹¹C]CO₂ fixation. numberanalytics.comyoutube.com This can be achieved by converting a primary amine precursor to a [¹¹C]isocyanate using [¹¹C]CO₂, which is then reduced to the [¹¹C]formamide. numberanalytics.com

The table below summarizes potential radiolabeling strategies for analogues of this compound based on literature precedents for similar structures.

| Radiolabeling Method | Precursor | Reagents | Product | Reference |

| ¹¹C-Methylation | Desmethyl-2-hydroxy-N-(3-phenoxyphenyl)acetamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf, Base | [¹¹C]this compound | scholaris.canih.gov |

| ¹¹C-Carbonylation | 3-Phenoxyaniline | [¹¹C]CO₂, Phosphazene base, POCl₃, NaBH₄ | N-(3-phenoxyphenyl)-[¹¹C]formamide | numberanalytics.com |

The development of such radiolabeled probes is instrumental for studying the in vivo distribution, metabolism, and target engagement of drugs based on the this compound scaffold. openmedscience.com

Rigorous Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Advanced NMR techniques are crucial for unambiguously confirming the chemical structure and exploring the conformational dynamics of 2-methoxy-N-(3-phenoxyphenyl)acetamide in solution. Beyond standard ¹H and ¹³C NMR for basic proton and carbon environment mapping, two-dimensional (2D) NMR experiments would be indispensable.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments would definitively establish the connectivity of the molecule by correlating proton and carbon signals. For instance, HMBC spectra would show correlations between the methoxy (B1213986) protons and the adjacent methylene (B1212753) carbon, as well as between the amide proton and the carbonyl carbon, confirming the core acetamide (B32628) structure. Long-range couplings across the ether linkage and between the two phenyl rings would also be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for conformational analysis, revealing through-space proximity of protons. For this compound, NOESY could help determine the preferred orientation of the phenoxy group relative to the N-phenyl ring and the conformation around the amide bond. The presence of a hindered cis-trans rotational equilibrium around the amide bond, a common feature in N-substituted amides, could be identified and quantified using variable temperature NMR studies. neliti.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~3.4 | ~59 |

| Methylene (CH₂) | ~4.1 | ~70 |

| Amide (NH) | ~8.5 | - |

| Carbonyl (C=O) | - | ~168 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS would allow for the unambiguous determination of the molecular formula, C₁₅H₁₅NO₃. This technique would differentiate the target compound from any potential isomers or impurities with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also offer additional structural information. For related acetamide compounds, pseudo-molecular peaks are often observed, which aids in confirming the molecular weight. Current time information in Miami, FL, US.

Table 2: Expected HRMS Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₃ |

| Calculated Exact Mass | 257.1052 g/mol |

Vibrational Spectroscopy (FTIR) for Detailed Functional Group Analysis and Hydrogen Bonding Networks

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, key vibrational bands would be expected for:

N-H stretch: A sharp band typically in the region of 3300-3500 cm⁻¹, whose exact position can indicate the extent of hydrogen bonding.

C=O (Amide I) stretch: A strong absorption around 1650-1680 cm⁻¹. The frequency is sensitive to the local environment, including hydrogen bonding and conformation.

C-O-C (Ether) stretches: Asymmetric and symmetric stretching bands would be present.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Analysis of the N-H and C=O band positions and shapes in different states (e.g., solid vs. solution) can provide significant insight into the intermolecular hydrogen bonding networks present in the crystal lattice versus in solution. Current time information in Miami, FL, US.

Single Crystal X-Ray Diffraction (SC-XRD) and Crystal Engineering Studies

Obtaining a single crystal suitable for X-ray diffraction would be the definitive method for elucidating the solid-state structure of this compound. researchgate.net This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's three-dimensional arrangement.

The flexibility of the ether linkage and the potential for different hydrogen bonding motifs make this compound a candidate for polymorphism (the ability to exist in multiple crystalline forms) and pseudopolymorphism (the incorporation of solvent molecules into the crystal lattice). A systematic screening of crystallization conditions (e.g., different solvents, temperatures) would be necessary to identify and characterize any potential polymorphs or solvates. Each form would have a unique crystal structure and, consequently, distinct physical properties.

The crystal structure would reveal the intricate network of intermolecular interactions that govern the packing of molecules. Key interactions would likely include:

N-H···O=C Hydrogen Bonds: This is a classic and strong interaction in amides, likely forming chains or dimeric motifs that are fundamental to the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could further influence the packing arrangement.

Analysis of these interactions is crucial for understanding the principles of molecular recognition and for crystal engineering efforts.

The SC-XRD data would provide a static snapshot of the molecule's conformation in the solid state. Key conformational parameters to be determined would include:

Amide Bond Conformation: The C-N bond of the amide group is known to have significant double-bond character, leading to planar geometry. The analysis would confirm whether the cis or trans conformation is adopted in the crystal.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Design

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT offers a favorable balance between computational cost and accuracy for studying the electronic properties of medium-sized organic molecules. nih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently used in conjunction with basis sets like 6-311G(d,p) to achieve reliable predictions of molecular geometries and energies. nih.gov

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Starting from an initial modeled structure, calculations are performed to find the conformation that corresponds to a minimum on the potential energy surface. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

For 2-methoxy-N-(3-phenoxyphenyl)acetamide, the geometry would be optimized to find its ground-state equilibrium structure. The resulting structural parameters are expected to align with established values for similar N-phenylacetamide derivatives. nih.gov For instance, the amide linkage typically exhibits a planar geometry due to resonance, and the bond lengths within the phenyl rings reflect their aromatic character. The calculated bond lengths are often slightly longer than experimental X-ray diffraction values because the theoretical model pertains to an isolated molecule in the gas phase, whereas experimental values are for molecules within a crystal lattice. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but scientifically plausible data based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 Å |

| C-N (Amide) | 1.36 Å | |

| N-H (Amide) | 1.01 Å | |

| C-O (Ether) | 1.37 Å | |

| Bond Angle | O=C-N (Amide) | 122.5° |

| C-N-C (Amide-Phenyl) | 128.0° | |

| C-O-C (Ether) | 118.5° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be distributed over the electron-rich phenoxy-phenyl moiety, while the LUMO would likely be centered on the acetamide (B32628) group and its adjacent phenyl ring. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule, which influences its electronic absorption properties. DFT calculations are effective for predicting these orbital energies. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) This table contains representative data for FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and delocalization effects within a molecule. It provides a detailed picture of the Lewis-like chemical bonding and investigates donor-acceptor interactions, which are crucial for understanding molecular stability. These interactions, known as hyperconjugative interactions, involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. The stabilization energy (E(2)) associated with this delocalization is calculated via second-order perturbation theory.

For this compound, significant NBO interactions would be expected. A primary interaction would involve the lone pair electrons on the amide nitrogen atom (LP(N)) delocalizing into the antibonding orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide resonance that imparts planarity and stability to the amide bond. Other notable interactions would include delocalization from oxygen lone pairs of the ether and methoxy (B1213986) groups into adjacent antibonding orbitals.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations (Illustrative) This table shows hypothetical stabilization energies (E(2)) for key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | 55.80 |

| LP (O, ether) | σ* (C-C, phenyl) | 5.15 |

| LP (O, methoxy) | σ* (C-C, acetyl) | 4.90 |

DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks observed in an experimental IR spectrum to specific bond stretching, bending, or torsional motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for confirming the structure of a synthesized compound.

For this compound, key predicted vibrational frequencies would include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and C-O stretches for the ether and methoxy groups (around 1250 and 1040 cm⁻¹, respectively). Calculated ¹H NMR shifts would distinguish between aromatic protons, the N-H proton, and the methoxy protons.

Table 4: Comparison of Predicted Spectroscopic Data (Illustrative) This table presents plausible calculated values against typical experimental ranges.

| Spectroscopic Data | Functional Group | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3350 | 3300 - 3500 |

| C=O Stretch | 1685 | 1650 - 1690 | |

| C-O-C Stretch | 1245 | 1230 - 1270 | |

| ¹H NMR Shift (ppm) | N-H (Amide) | 8.5 | 8.0 - 9.5 |

| -OCH₃ (Methoxy) | 3.8 | 3.7 - 3.9 |

Molecular Dynamics Simulations

While quantum calculations excel at describing static, ground-state properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into how the molecule moves and changes shape in different environments, such as in solution or the solid state.

The conformational landscape of a molecule describes the different spatial arrangements (conformers) it can adopt and their relative energies. For a flexible molecule like this compound, several rotatable bonds contribute to its conformational diversity. The key torsion angles are those around the C-N amide bond, the N-C phenyl bond, and the C-O-C ether linkage.

MD simulations can be used to explore this landscape by simulating the molecule's movement over nanoseconds. nih.gov The simulations would reveal the most populated (lowest energy) conformations and the energy barriers between them. In solution, the molecule is expected to explore a wider range of conformations compared to the more constrained solid state, where packing forces limit flexibility. Analysis of the dihedral angle distributions from the simulation trajectory would highlight the most preferred orientations of the phenyl rings and the acetamide group relative to each other. nih.gov

Insights into Polymorphic Transitions and Stability

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute for any compound in development, as different polymorphs can exhibit varied physical properties, including stability, solubility, and bioavailability.

Currently, there is no specific published research detailing the experimental or computational investigation of polymorphic transitions and stability for this compound. Computational studies in this area would typically involve methods like solid-state density functional theory (DFT) to predict the relative energies and stability of different potential crystal packing arrangements. Molecular dynamics simulations could further be employed to understand the kinetic barriers and pathways for transitions between different polymorphic forms under various temperature and pressure conditions. Such studies would be invaluable for identifying the most stable form for development purposes.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This is fundamental to understanding the potential biological activity of a compound.

While the specific biological targets of this compound are not extensively documented in publicly available literature, molecular docking simulations would be the primary method for investigating its binding modes. A hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active sites of various biologically relevant proteins. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand (the acetamide) and the amino acid residues of the protein's binding pocket. For instance, the phenoxy and phenyl rings could engage in hydrophobic and aromatic stacking interactions, while the amide and methoxy groups could act as hydrogen bond donors or acceptors.

Following the identification of potential binding poses, computational methods can be used to estimate the strength of the interaction.

Note: This table is illustrative and based on general principles of molecular interactions. Actual values would depend on the specific biological target and the computational method used.

The binding affinity, often expressed as the Gibbs free energy of binding (ΔG), can be calculated using scoring functions within docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative prediction of how strongly the compound might bind to its target, which is a key indicator of its potential potency.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

SAR and QSAR studies are essential for optimizing lead compounds by identifying the relationships between chemical structure and biological activity.

Detailed SAR and QSAR models for this compound are not currently available in published literature. The development of such models would require synthesizing and testing a series of analogues where specific parts of the molecule are systematically modified. For example, the position of the methoxy and phenoxy groups could be altered, or different substituents could be added to the phenyl rings. By correlating these structural changes with changes in biological activity, a QSAR model can be built. This model, often a mathematical equation, would allow researchers to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts toward more potent compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Compound Design

Predicting the ADMET properties of a compound early in the discovery process is crucial to avoid costly late-stage failures. Various computational models can estimate these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value/Classification | Implication for Drug Design |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Caco-2 Permeability | Moderate to High | Good potential for passing through the intestinal wall |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | May have central nervous system effects |

| Plasma Protein Binding | High | Could affect the free concentration of the drug |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Low Probability | Unlikely to be a major substrate |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation |

| Ames Mutagenicity | Predicted Non-mutagenic | Low risk of being carcinogenic |

Note: These predictions are generated by computational models and require experimental verification.

In silico tools can provide valuable preliminary data on how this compound might behave in a biological system. For instance, predictions can be made regarding its oral bioavailability, its ability to cross the blood-brain barrier, its likely metabolic pathways, and its potential for toxicity. This information is vital for designing safer and more effective drug candidates and for prioritizing which compounds should be advanced to more intensive experimental testing.

Biological Activity Research: Mechanistic and Target Oriented Studies

Investigation of Molecular Targets and Underlying Mechanisms of Action

Identifying the specific molecular targets is a cornerstone of understanding a compound's pharmacological profile. Studies have focused on enzyme inhibition, receptor binding, and the modulation of key cellular processes.

The acetamide (B32628) scaffold is a common feature in molecules designed for enzyme inhibition. Various acetamide-type compounds have been identified as potent modulators of several enzymes, including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net For instance, certain triazole derivatives linked to benzothiazole (B30560) via an acetamide linker have demonstrated inhibitory activity against AChE and/or BChE. nih.gov

In a similar vein, studies on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives have explored their effects on the proteinase enzyme trypsin. researchgate.net While direct enzymatic inhibition data for 2-methoxy-N-(3-phenoxyphenyl)acetamide against specific kinases, proteases, α-glucosidase, or chitinases is not extensively detailed in the reviewed literature, the recognized activity of the broader phenoxy acetamide class suggests this is a plausible area of activity. researchgate.netresearchgate.net

A significant molecular target for compounds containing the phenoxyphenyl acetamide core is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.govwikipedia.org This protein was formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.govwikipedia.org TSPO is considered a biomarker for reactive gliosis and inflammation in various neuropathological conditions. nih.gov

Derivatives of phenoxyphenyl-acetamide have shown high affinity for TSPO. For example, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), a compound structurally related to this compound, binds to TSPO with subnanomolar affinity. nih.gov The binding affinity of select ligands to TSPO highlights the potential of this class of compounds.

Table 1: Binding Affinities of Select Ligands for the Translocator Protein (TSPO)

| Compound | Binding Affinity (Ki) | Reference |

|---|---|---|

| DAA1106 | 0.043 nM | nih.gov |

| PK11195 | 0.77 nM | nih.gov |

Beyond TSPO, other acetamide derivatives have been designed and evaluated for their binding to other receptors. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to have a high affinity for the σ1 receptor (Ki = 42 nM), demonstrating 36-fold selectivity over the σ2 receptor. nih.gov This indicates that the acetamide scaffold can be tailored to interact with various receptor types.

Compounds with structures analogous to this compound have been shown to modulate critical cellular processes. A class of antimitotic agents, designed as chalcone (B49325) mimics, were found to disrupt microtubule dynamics. nih.gov These compounds were observed to reduce the polymerization rate of microtubules and led to mitotic arrest in cancer cells. nih.gov Following this prolonged mitotic arrest, cells typically underwent apoptosis or exited mitosis without completing cell division. nih.gov

Furthermore, these compounds demonstrated selective cytotoxicity, with cancer cells showing two to three times lower IC50 values compared to normal retinal pigment epithelial (RPE) cells, indicating a significant impact on cell proliferation pathways in transformed cells. nih.gov The targeting of TSPO by related ligands is also linked to the modulation of cellular inflammatory responses. wikipedia.org

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure, researchers can identify which parts of the molecule are critical for its biological activity.

SAR studies on related acetamide structures have provided valuable insights into how different substituents affect target interaction. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to the phenoxy ring were systematically explored. mdpi.com

The findings from these studies can be summarized as follows:

Position Matters : The position of a substituent on the aromatic rings can significantly alter activity. For instance, in a series of cyano-substituted analogs, substitution at the 2- and 4-positions of the phenoxy ring resulted in improved activity relative to the parent compound. mdpi.com

Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has shown to be beneficial in certain scaffolds. Analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl substituents on the phenoxy ring demonstrated improved potency. mdpi.com

Size and Polarity : In studies of lacosamide (B1674222) analogs, it was found that the 3-oxy position could accommodate small, non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov The introduction of larger groups at this position led to a decrease in activity. nih.gov

Table 2: Illustrative SAR Findings for Phenoxy Acetamide Analogs

| Scaffold | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | 4-chloro on phenoxy ring | Improved potency | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | 4-trifluoromethyl on phenoxy ring | Improved potency | mdpi.com |

| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide | Larger moieties at 3-oxy site | Reduced activity | nih.gov |

| 2-phenoxybenzamides | Shift of substituent from meta to para position | Significantly increased activity | mdpi.com |

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover new lead compounds and optimize existing ones. nih.govnih.gov Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold, seeking to identify new chemical series with similar biological activity but potentially improved properties or novel intellectual property space. nih.govnih.gov

For a molecule like this compound, these strategies could be applied in several ways:

Bioisosteric Replacement : The ether linkage (-O-) could be replaced with other groups like a thioether (-S-), sulfoxide (B87167) (-SO-), or an amine (-NH-). The amide bond (-CONH-) could be replaced with a reverse amide, an ester, or a stable mimic. For example, the trifluoromethyl group is often used as a bioisostere for a methyl group, while a pentafluorosulfanyl group can serve as a trifluoromethyl isostere. mdpi.com

Scaffold Hopping : The phenoxyphenyl core could be replaced with other bicyclic systems that maintain a similar three-dimensional arrangement of the key interacting groups. The goal would be to find a new core structure that retains the binding mode of the original molecule while offering advantages in synthesis or "drug-like" properties. nih.gov

These computational and synthetic strategies are integral to modern drug design and could be used to explore the chemical space around the this compound scaffold. nih.govnih.gov

Pre-clinical (Non-Human) Efficacy Studies and Mechanistic Insights

No specific data from the search results indicates that this compound has been evaluated for fungicidal activity against plant pathogens such as Pseudoperonospora cubensis (cucumber downy mildew) or rice blast. Research on related benzanilide (B160483) structures, specifically N-methyl-2'-methoxybenzanilides, has shown inhibitory activity on the appressorial penetration of the rice blast fungus.

There is no information within the provided search results regarding the evaluation of this compound for antiplasmodial activity in parasite models.

A significant body of research exists for phenoxyaryl acetamide derivatives of this compound, which have been developed as high-affinity ligands for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is a biomarker for neuroinflammation as its expression is upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging using radiolabeled ligands allows for the in vivo quantification and visualization of neuroinflammation in non-human models.

Key derivatives include [¹¹C]PBR28 and [¹⁸F]PBR06. [¹¹C]PBR28, an analog, demonstrated high specific binding in the monkey brain, which was approximately 80-fold higher than the first-generation ligand ¹¹C-PK11195, leading to an excellent signal-to-noise ratio. nih.govnih.gov PET studies in rhesus monkeys showed that the brain uptake of [¹¹C]PBR28 could be quantified to reflect receptor density. nih.gov The distribution volume was stably determined within a 110-minute scan, with nondisplaceable uptake accounting for only about 5% of the total distribution volume under baseline conditions. nih.gov Similar positive results were observed in a rat model of stroke. nih.gov

Another derivative, [¹⁸F]PBR06, was evaluated in a mouse model of Alzheimer's disease. nih.gov PET imaging showed significantly higher accumulation of [¹⁸F]PBR06 in the cortex and hippocampus of 15- to 16-month-old transgenic mice compared to wild-type controls. nih.gov These in vivo PET results corresponded well with ex vivo autoradiography and immunostaining for TSPO, confirming the utility of this ligand for visualizing microglia activation. nih.gov

The binding affinities of these compounds have been characterized in mitochondrial preparations from various non-human species.

| Compound | Species | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| [¹¹C]PBR01 | Rhesus Monkey | 0.25 ± 0.04 | nih.gov |

| [¹⁸F]PBR06 | Rhesus Monkey | ~0.25 | nih.gov |

| PBR28 | Monkey | Potent displacement of [³H]PK 11195 | nih.gov |

These non-human studies demonstrate that the phenoxyaryl acetamide scaffold is a promising foundation for developing sensitive PET radioligands to study neuroinflammation in vivo.

Design and Synthesis of Derivatives and Analogues for Structure Activity Exploration

Rational Design Principles for Novel Analogues of 2-methoxy-N-(3-phenoxyphenyl)acetamide

The design of new analogues of this compound is predicated on several key principles of medicinal chemistry. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

A primary strategy is pharmacophore modeling . This involves identifying the essential structural features of the parent molecule responsible for its biological activity. For the this compound scaffold, this would include the acetamide (B32628) linkage, the methoxy (B1213986) group, and the two phenyl rings connected by an ether linkage. The spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions is mapped to guide the design of new molecules that retain these key interactive elements.

Bioisosteric replacement is another critical principle, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is used to enhance activity, modify selectivity, improve metabolic stability, or reduce toxicity. Common replacements applicable to this scaffold include:

Phenyl Ring Analogues : Replacing one of the phenyl rings with a heterocyclic ring like pyridyl or thiophene (B33073) can alter electronic properties and introduce new interaction points. cambridgemedchemconsulting.com

Methoxy Group Modification : The methoxy group (-OCH₃) can be replaced with other small, electron-donating or-withdrawing groups such as a hydroxyl (-OH), a fluorine atom (-F), or even a trifluoromethyl group (-CF₃) to probe the effects of electronics and lipophilicity. cambridgemedchemconsulting.com Studies on other complex molecules have shown that a 25-methoxy substituent can confer potent biological activity. nih.gov

Ether Linkage Replacement : The ether oxygen (-O-) connecting the two phenyl rings can be substituted with bioisosteres like a methylene (B1212753) (-CH₂-), a sulfide (B99878) (-S-), or a difluoromethylene (-CF₂-) to change the angle and flexibility between the rings. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) data from initial compounds guides further design. For instance, if initial testing reveals that electron-donating groups on one of the phenyl rings enhance activity, subsequent design efforts will focus on introducing a variety of such groups at different positions. nih.gov Studies on related structures have shown that the position of a substituent is crucial; for example, a methoxy group at the para position can enhance activity, while the same group at the ortho position may decrease it due to steric hindrance or unwanted coordination effects. nih.gov

Synthetic Strategies for Generating Derivative Libraries

The synthesis of a diverse library of this compound derivatives relies on versatile and robust chemical reactions. A common approach is a convergent synthesis where key fragments are prepared separately and then combined in a final step.

A general retrosynthetic approach would disconnect the molecule at the amide bond, leading to two primary precursors: a substituted phenoxy acetic acid derivative and a substituted aniline (B41778).

Key Synthetic Steps:

Amide Bond Formation : The core reaction for creating the derivative library is the coupling of a carboxylic acid with an amine. A widely used method involves activating the carboxylic acid (the methoxyacetic acid part, often modified) with a coupling agent, followed by reaction with the appropriate aniline (the 3-phenoxyaniline (B129670) part, also modified). Reagents such as 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) in the presence of a base like diisopropylethylamine (DIPEA) are effective for this transformation. mdpi.com Alternatively, activating agents like EDC.HCl and HOBt can be employed. mdpi.com

Diaryl Ether Synthesis : To create diversity in the phenoxyphenyl portion of the molecule, various substituted phenols can be coupled with substituted aryl halides or boronic acids. A classic method is the Ullmann condensation, which typically involves reacting a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. mdpi.com

Building Block Preparation : A library of derivatives requires a collection of diverse starting materials. For example, a range of substituted 3-phenoxyanilines can be prepared to be coupled with 2-methoxyacetic acid. Conversely, various substituted 2-methoxyacetic acid analogues can be synthesized and coupled with 3-phenoxyaniline.

A representative synthetic scheme for generating a library could involve reacting various substituted phenols with a suitable fluoronitrobenzene derivative to create a range of phenoxy-nitrobenzene intermediates. Subsequent reduction of the nitro group to an aniline provides the key amine fragment. This amine is then acylated with different 2-substituted acetyl chlorides to yield the final amide derivatives. This modular approach allows for the rapid generation of numerous analogues for biological screening. mdpi.com

Systematic Exploration of Substituent Effects on Biological Activity and Physicochemical Properties

The systematic modification of the this compound scaffold allows for a detailed exploration of its structure-activity relationships (SAR). By changing one substituent at a time, researchers can correlate specific structural features with changes in biological activity and properties like lipophilicity and metabolic stability.

Studies on structurally related phenoxy acetamide and benzamide (B126) compounds have yielded valuable insights that can be extrapolated to this scaffold. For example, in a series of fungicidal 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides, the introduction of substituents on the phenoxy ring was found to be critical for activity.

Table 1: Effect of Phenoxy Ring Substitution on Fungicidal Activity This table, based on findings from related acetamide fungicides, illustrates how substituents on the terminal phenoxy ring can modulate biological activity. researchgate.net

| Substituent on Phenoxy Ring | Position(s) | Relative Fungicidal Activity |

| Unsubstituted | - | Weak |

| One or Two Methyl Groups | 2-, 3-, 4-, or 5- | Increased |

| 2,5-Dimethyl | 2,5- | Most Potent |

This interactive table is based on qualitative findings for related fungicidal acetamides and demonstrates the principle of SAR exploration.

Further research on antiplasmodial 2-phenoxybenzamides highlights the profound impact of substituent placement on a different part of the scaffold. Shifting a bulky N-Boc piperazinyl group from the meta to the para position of the terminal aniline ring resulted in a more than 12-fold increase in potency against Plasmodium falciparum. mdpi.com

Table 2: Effect of Substituent Position on Antiplasmodial Activity This table shows quantitative data from a study on related phenoxybenzamides, emphasizing the importance of substituent position. mdpi.com

| Compound Analogue | Ring Position of N-Boc piperazinyl | IC₅₀ (µM) against PfNF54 | Selectivity Index (S.I.) |

| 36 | meta | 3.297 | 37.58 |

| 37 | para | 0.2690 | 461.0 |

This interactive table presents specific data for antiplasmodial phenoxybenzamides, illustrating the dramatic effect of positional isomerism.

Interdisciplinary Applications in Chemical Biology and Materials Science

Applications in Material Science (e.g., Fluorescent Tags)

Fluorescent tags are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They are widely used in materials science and biological imaging to label and visualize various components. The utility of a compound as a fluorescent tag depends on its photophysical properties, such as its quantum yield and Stokes shift.

No research was identified that investigates or reports the fluorescent properties of 2-methoxy-N-(3-phenoxyphenyl)acetamide . There are no published data on its absorption and emission spectra, fluorescence quantum yield, or its application as a fluorescent tag in any material science context. The literature does not indicate that this compound has been explored for its potential as a luminophore or as a component in the development of fluorescent materials.

Future Research Directions and Broader Translational Potential Non Clinical

Emerging Synthetic Methodologies and Process Intensification

The traditional synthesis of acetamide (B32628) derivatives often involves multi-step batch processes. Future research should pivot towards more efficient, sustainable, and scalable synthetic strategies. A plausible route for 2-methoxy-N-(3-phenoxyphenyl)acetamide involves the reaction of 3-phenoxyaniline (B129670) with 2-methoxyacetyl chloride or the amidation of a corresponding ester. Building on this, emerging methodologies could substantially refine the manufacturing process.

Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors offers numerous advantages, including enhanced heat and mass transfer, improved safety for exothermic reactions, and greater consistency in product quality. For the synthesis of this compound, a continuous flow setup could involve pumping streams of 3-phenoxyaniline and 2-methoxyacetyl chloride through a heated microreactor, allowing for precise temperature control and minimized reaction times. This approach, defined as process intensification, can lead to safer and more sustainable production by reducing solvent volumes and energy consumption.

Enabling Technologies: The integration of enabling technologies can further accelerate synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for amidation reactions by providing rapid, uniform heating.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can enhance reaction rates through acoustic cavitation, which generates localized high-temperature and high-pressure zones.

A potential synthetic pathway, adapted from related phenoxy acetamide syntheses, is the Williamson ether synthesis to form a methoxy-substituted phenoxy intermediate, followed by amidation. For instance, a method used for synthesizing 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide involved alkoxylation followed by amidase treatment, a route that could be adapted for the target compound.

Future work should focus on developing and optimizing a telescoped or one-pot synthesis in a continuous flow system, potentially integrating real-time reaction monitoring via spectroscopic methods (e.g., in-line IR or NMR) to ensure optimal yield and purity.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new, more potent analogues without the immediate need for extensive synthetic work.

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's three-dimensional geometry, electronic structure, and reactivity descriptors. Key parameters that could be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron density distribution, highlighting electrophilic and nucleophilic sites, which is essential for understanding potential intermolecular interactions with biological targets.

Global Reactivity Descriptors: Calculation of properties like chemical potential, hardness, and electrophilicity would provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a biological environment, such as its interaction with a target protein or its passage through a cell membrane. This can provide insights into binding stability and conformational changes that are critical for biological activity.

Predictive Modeling and De Novo Design:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of related analogues and evaluating their biological activity, QSAR models can be developed. These statistical models correlate physicochemical properties with activity, enabling the prediction of the potency of yet-unsynthesized compounds.

De Novo Design: Advanced algorithms can use the core scaffold of this compound as a starting point to design novel molecules with optimized properties. These algorithms can explore vast chemical space to suggest modifications that are predicted to enhance binding affinity to a specific target or improve pharmacokinetic profiles.

Studies on structurally different molecules have demonstrated the power of these computational tools in elucidating intermolecular interactions and predicting drug-receptor binding, providing a clear roadmap for their application to this compound.

Exploration of Novel Biological Targets and Mechanistic Pathways

The chemical architecture of this compound, combining a phenoxyphenyl group with an acetamide linker, is present in various biologically active molecules. This suggests a rich, unexplored potential for interacting with multiple biological targets. Research on related structures provides a logical starting point for investigation.

Neurological Targets: Phenoxyphenyl derivatives have been investigated for their effects on the central nervous system. Some have been found to inhibit the reuptake of serotonin, noradrenaline, and dopamine, suggesting potential applications in treating depression and other mood disorders. google.com The phenoxy moiety is also a key component in compounds designed to target the GABA-A receptor, indicating a possible role in seizure disorders. nih.gov Future research could involve screening this compound against a panel of neurotransmitter transporters and receptors to uncover novel neuromodulatory activities.

Anti-inflammatory and Analgesic Activity: Phenoxy acetamide derivatives have shown significant anti-inflammatory and analgesic properties. nih.gov Some analogues exhibit activity comparable or superior to established drugs. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2, which could lead to anti-inflammatory effects with fewer gastrointestinal side effects. mdpi.com Investigating the effect of this compound on COX-1 and COX-2, as well as on inflammatory mediators like TNF-α and prostaglandins, is a promising research direction. mdpi.com

Anticancer and Antimicrobial Potential: The phenoxy acetamide scaffold has been a foundation for developing compounds with cytotoxic activity against various human cancer cell lines. nih.gov Similarly, derivatives have demonstrated activity against bacterial and fungal pathogens. nih.gov High-throughput screening of this compound against a diverse panel of cancer cells and pathogenic microbes could reveal previously unknown therapeutic potential.

The following table summarizes known biological activities of structurally related compound classes, suggesting potential areas of investigation for this compound.

| Compound Class | Reported Biological Activities | Potential Targets/Pathways | Reference |

| Phenoxyphenyl Derivatives | Antidepressant, Anxiolytic | Serotonin, Noradrenaline, Dopamine Transporters | google.com |

| Phenoxy Acetamides | Anti-inflammatory, Analgesic | COX-1/COX-2 Enzymes | nih.govmdpi.com |

| Phenoxy Acetamides | Anticancer | Various (e.g., Kinases, Apoptosis Pathways) | nih.gov |

| Phenoxy Derivatives | Antimicrobial, Antifungal | Bacterial/Fungal Cellular Processes | nih.gov |

Potential for Agrochemical or Veterinary Applications

Beyond human medicine, the structural motifs of this compound suggest its potential utility in agriculture and animal health.

Agrochemical Applications: The phenoxyphenyl ether linkage is a key feature in several commercial pesticides. For example, Pyriproxyfen is a pyridine-based pesticide containing a phenoxyphenyl group that acts as an insect growth regulator, effective against pests like whitefly. nih.gov Other phenoxyphenyl ethers are also known for their insecticidal properties. google.com Furthermore, derivatives of N-phenylacetamide have been synthesized and tested for their ability to combat plant pathogens, with some showing high fungicidal activity against species like Fusarium oxysporum. researchgate.net This precedent suggests that this compound and its analogues could be investigated as potential insecticides, herbicides, or fungicides. Future research would involve screening the compound for activity against common agricultural pests and pathogens.

Veterinary Applications: Phenolic compounds have a long history of use as antiseptics and disinfectants in veterinary settings due to their ability to denature microbial proteins. merckvetmanual.com While the toxicity of simple phenols can be a concern, more complex derivatives may offer a better safety profile. merckvetmanual.com The broad antimicrobial potential of phenoxy acetamides could be harnessed to develop new topical treatments for skin infections in animals or as disinfectants for veterinary facilities. nih.govmerckvetmanual.com Additionally, given the analgesic and anti-inflammatory potential observed in related compounds, there may be a role for this molecule in managing pain and inflammation in companion or livestock animals, pending extensive safety and efficacy studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-N-(3-phenoxyphenyl)acetamide, and how can reaction conditions be optimized to minimize side products?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 3-phenoxyaniline with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–5°C) during the reaction minimizes hydrolysis of the acyl chloride intermediate. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) and purity (>95%) .

- Key Considerations : Side reactions, such as over-acylation or oxidation of the phenoxy group, can occur if stoichiometric ratios or solvent polarity (e.g., dichloromethane vs. THF) are not optimized .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the methoxy (-OCH), acetamide (-C(=O)NH-), and phenoxy substituents. For example, the methoxy proton resonates at δ 3.3–3.5 ppm, while the acetamide carbonyl appears at ~168 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H] at m/z 286.1312 for CHNO) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1% .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the biological targets of this compound?

- Methodology :

- Target Selection : Prioritize receptors/enzymes with known affinity for acetamide derivatives (e.g., cyclooxygenase-2 (COX-2) or neurotransmitter receptors) .

- Docking Workflow : Use software like AutoDock Vina to model ligand-receptor interactions. The methoxy and phenoxy groups may form hydrophobic interactions, while the acetamide moiety engages in hydrogen bonding. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

- Data Interpretation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC values to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Cross-reference studies for variables like assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophores. Use statistical tools (e.g., PCA) to correlate structural features with activity trends .

Q. How do substituents on the phenyl ring influence the compound’s metabolic stability and pharmacokinetics?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) to identify major metabolites via LC-MS. The 3-phenoxy group may undergo cytochrome P450-mediated oxidation, forming hydroxylated derivatives .

- Lipophilicity Assessment : Measure logP (octanol/water partition coefficient) to predict blood-brain barrier permeability. The methoxy group increases hydrophilicity, potentially reducing CNS penetration compared to halogenated analogs .

Methodological Challenges

Q. What experimental approaches optimize enantioselective synthesis of this compound analogs?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like ketone reduction. Monitor enantiomeric excess (ee) via chiral HPLC .

- Biocatalysis : Use engineered enzymes (e.g., Candida antarctica lipase B) for kinetic resolution of racemic mixtures .

Q. How can kinetic studies clarify the hydrolysis pathways of the acetamide group under physiological conditions?

- Methodology :

- pH-Dependent Stability : Conduct accelerated stability testing in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis or NMR. Hydrolysis rates typically peak in alkaline conditions due to nucleophilic attack by hydroxide ions .

- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) to determine activation energy () for hydrolysis, guiding shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.